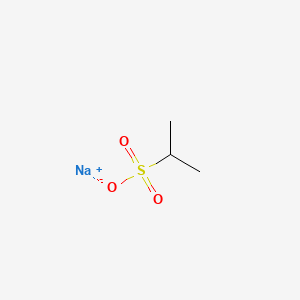

2-Propanesulfonic acid sodium salt

Description

Historical Context of Sulfonic Acid Salts in Chemical Sciences

Sulfonic acids and their salts are a class of organosulfur compounds characterized by the general formula R−S(=O)₂−OH, where R is an organic group. wikipedia.org They can be considered derivatives of sulfuric acid with one hydroxyl group replaced by an organic substituent. wikipedia.org The history of sulfur chemistry dates back to ancient times, with sulfur, also known as brimstone, being used in ancient India, Greece, China, and Egypt. wikipedia.org

The development of synthetic organic chemistry in the 19th century led to the preparation and characterization of a wide array of organosulfur compounds, including sulfonic acids. A key application that emerged was the use of sulfonic acids in the manufacturing of synthetic dyes. wikipedia.org Their ability to confer water solubility to large organic molecules was a critical property.

In the 20th century, the applications of sulfonic acid salts expanded significantly. They became fundamental components of synthetic detergents due to their surfactant properties. wikipedia.org Furthermore, their use as strong acid catalysts in organic reactions, such as in the form of polystyrene resins (Dowex), became widespread. wikipedia.org In the pharmaceutical industry, sulfonic acids are utilized to form salts of drug substances, which can offer advantages in terms of stability and solubility. nih.gov However, this application has also raised regulatory concerns regarding the potential formation of genotoxic sulfonate esters, prompting research into safe synthesis and processing conditions. nih.govnih.gov

Significance of 2-Propanesulfonic Acid Sodium Salt in Contemporary Research

This compound serves as a valuable compound in modern scientific investigation, primarily owing to its properties as a surfactant and its utility in chemical synthesis.

As a surfactant, its structure allows it to interact with both polar (water) and non-polar substances, facilitating the solubilization and removal of oils and greases. ontosight.ai This property is leveraged in various industrial processes and cleansing products. ontosight.ai In a laboratory setting, this can be applied to the solubilization of proteins and other biomolecules, aiding in their extraction and purification. ontosight.ai

The compound also finds application as an intermediate in the synthesis of other chemical compounds. ontosight.ai For instance, the synthesis of lauric acid-2-hydroxy-3-propane sulfonic acid sodium salt has been achieved using related sulfonic acid sodium salts. researchgate.net

Overview of Research Trajectories and Interdisciplinary Relevance

Current research involving sulfonic acid salts, including this compound and its derivatives, spans multiple disciplines.

In polymer chemistry , sulfonic acid-containing monomers are utilized to create functional polymers. For example, 2-acrylamido-2-methyl-1-propanesulfonic acid sodium salt (AMPS) is a key monomer in the synthesis of hydrogels and polymers for biomedical applications. rsc.orgalfa-chemistry.comrsc.org Research in this area focuses on developing new macromers for rapid in-situ hydrogel formation, which has potential applications in the biomedical field. rsc.org

In materials science , sulfonic acid functional groups are incorporated into polymers to create proton exchange membranes for fuel cells, such as Nafion, a fluorinated polymeric sulfonic acid. wikipedia.org

In analytical chemistry , derivatives like 3-(trimethylsilyl)-1-propanesulfonic acid sodium salt are used as internal standards in Nuclear Magnetic Resonance (NMR) spectroscopy for quantification of species in solution. acs.org

The pharmaceutical sciences continue to explore the use of sulfonic acids to form salts of active pharmaceutical ingredients (APIs) to improve their properties. nih.gov Research is ongoing to understand and mitigate the risks associated with the formation of potentially genotoxic impurities during the manufacturing process. nih.gov

The interdisciplinary nature of research on sulfonic acid salts highlights their versatility and continued importance in advancing various fields of science and technology.

Data Tables

Table 1: Chemical Identity of this compound

| Identifier | Value | Reference |

| IUPAC Name | sodium;propane-2-sulfonate | nih.gov |

| Molecular Formula | C₃H₇NaO₃S | nist.gov |

| Molecular Weight | 146.141 g/mol | nist.gov |

| CAS Number | 5399-58-6 | nih.gov |

Structure

3D Structure of Parent

Properties

IUPAC Name |

sodium;propane-2-sulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H8O3S.Na/c1-3(2)7(4,5)6;/h3H,1-2H3,(H,4,5,6);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JUAHWAGHDQJOLT-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)S(=O)(=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H7NaO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8063836 | |

| Record name | 2-Propanesulfonic acid, sodium salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8063836 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5399-58-6 | |

| Record name | Sodium propane-2-sulfonate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005399586 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Propanesulfonic acid, sodium salt (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Propanesulfonic acid, sodium salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8063836 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Sodium propane-2-sulphonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.031 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SODIUM PROPANE-2-SULFONATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QN4V43VN34 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Process Optimization for 2 Propanesulfonic Acid Sodium Salt

Established Synthetic Pathways for 2-Propanesulfonic Acid Sodium Salt Production

The industrial production of this compound has traditionally relied on robust and well-understood chemical reactions. These methods can be broadly categorized into direct sulfonation and indirect multi-step syntheses.

Sulfonation Reactions for Direct Synthesis

Direct sulfonation involves the introduction of a sulfonic acid group (–SO₃H) onto a propane (B168953) backbone, which is subsequently neutralized to form the sodium salt. The primary sulfonating agents for alkanes include sulfur trioxide (SO₃) and chlorosulfonic acid. The reaction with sulfur trioxide, often in a complex with a Lewis base like dioxane or dimethylformamide, can be used to sulfonate appropriate precursors. google.com This method aims to control the reactivity of the powerful sulfonating agent to prevent side reactions and the formation of colored by-products. google.com The resulting sulfonic acid is then neutralized with a base, such as sodium hydroxide, to yield the final sodium salt.

Another established, though more hazardous, direct route is the use of chlorosulfonic acid. This process, while effective, generates hydrogen chloride (HCl) as a byproduct, which requires careful management. researchgate.netrscspecialitychemicals.org.uk The choice of sulfonating agent and reaction conditions is critical to achieving high yield and purity.

Indirect Synthesis Routes and Precursor Transformations

Indirect methods involve the synthesis of this compound from precursors that already contain a sulfur-based functional group. A common and effective indirect pathway is the Strecker sulfite (B76179) alkylation. This reaction typically involves the nucleophilic substitution of a halide in a precursor molecule, such as 2-bromopropane (B125204) or 2-chloropropane, with a sulfite salt like sodium sulfite (Na₂SO₃).

In a typical process, 2-halopropane is reacted with an aqueous solution of sodium sulfite, often under heat, to yield this compound directly. researchgate.net This method is advantageous as it often results in high yields and avoids the use of highly corrosive sulfonating agents. A similar principle is seen in the synthesis of other sulfonic acid salts where an alkyl halide is reacted with sodium sulfite. researchgate.netgoogle.com Another indirect approach involves the addition of sodium bisulfite to an alkene, such as propylene, in a free-radical-catalyzed reaction.

Table 1: Comparison of Established Synthetic Pathways

| Method | Precursors | Reagents | Key Characteristics |

|---|---|---|---|

| Direct Sulfonation | Propane, Isopropanol | Sulfur Trioxide (SO₃), Chlorosulfonic Acid | Involves direct introduction of -SO₃H group; can be highly reactive. |

| Indirect Synthesis (Sulfite Alkylation) | 2-Chloropropane, 2-Bromopropane | Sodium Sulfite (Na₂SO₃) | Nucleophilic substitution reaction; generally milder conditions. |

| Indirect Synthesis (Bisulfite Addition) | Propylene | Sodium Bisulfite (NaHSO₃), Radical Initiator | Addition reaction across a double bond. |

Advanced Synthetic Strategies for Enhanced Purity and Yield

Recent research has focused on developing more efficient, sustainable, and selective methods for synthesizing sulfonic acid salts. These advanced strategies prioritize the use of novel catalysts, process intensification, and adherence to green chemistry principles.

Novel Catalytic Systems in this compound Synthesis

The development of advanced catalytic systems is at the forefront of modern sulfonic acid synthesis. These catalysts aim to improve reaction rates, enhance selectivity, and allow for easier separation and reuse, thereby reducing waste and cost.

Solid Acid Catalysts : Heterogeneous solid acid catalysts are a significant area of development. Materials such as sulfonic acid-functionalized silica (B1680970) (e.g., SBA-15), titania, and zirconia serve as stable and reusable catalysts for various acid-catalyzed reactions. researchgate.netmdpi.com These materials are prepared by grafting or co-condensing organosilanes with thiol groups onto an inorganic support, followed by oxidation to sulfonic acid groups. researchgate.net

Magnetic Nanoparticles : To further simplify catalyst recovery, sulfonic acid groups have been anchored to magnetic nanoparticles, such as cobalt ferrite (B1171679) (CFNP@SO₃H). rsc.org These catalysts demonstrate high efficiency and can be easily removed from the reaction mixture using an external magnet, allowing for multiple reuse cycles without significant loss of activity. rsc.org

Ionic Liquids : Sulfonic acid-functionalized ionic liquids (ILs) are emerging as effective catalysts. nih.gov These compounds act as both the solvent and the catalyst, offering advantages in terms of reaction media and catalyst recyclability. Binuclear, sulfonic-functionalized ILs have shown promise in synthesizing various organic molecules under mild conditions. nih.gov

Table 2: Advanced Catalytic Systems in Sulfonic Acid Synthesis

| Catalyst Type | Example(s) | Key Advantages | Source(s) |

|---|---|---|---|

| Supported Sulfonic Acids | SBA-15-SO₃H, Sulfonated Zirconia | High surface area, thermal stability, reusability. | researchgate.net, mdpi.com |

| Magnetic Nanocatalysts | CFNP@SO₃H | Excellent recyclability via magnetic separation, high efficiency. | rsc.org |

| Functionalized Ionic Liquids | BBSI-HSO₄ | Acts as both solvent and catalyst, mild reaction conditions. | nih.gov |

Process Intensification and Green Chemistry Approaches in Manufacturing

The chemical industry is increasingly adopting green chemistry principles to minimize environmental impact. sulfonic-acid.com In the context of sulfonic acid salt production, this involves several key strategies:

Atom Economy : Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. researchgate.net For example, shifting from reagents like chlorosulfonic acid, which produces HCl waste, to SO₃, where all atoms can be incorporated, improves atom efficiency. researchgate.netrscspecialitychemicals.org.uk

Use of Safer Solvents and Reagents : There is a move towards using less hazardous solvents and replacing traditional, highly corrosive reagents. Methanesulfonic acid (MSA) is gaining traction as a greener alternative to other strong acids in various processes due to its biodegradability and lower toxicity. rsc.org The use of environmentally benign solvents like ethanol (B145695) or water is also prioritized. rsc.org

Synthesis of Structurally Related Sulfonic Acid Sodium Salt Derivatives

The synthetic methodologies applied to this compound are also relevant to a wide range of structurally related derivatives. These compounds often function as monomers, surfactants, or chemical intermediates.

2-Acrylamido-2-methyl-1-propanesulfonic acid sodium salt (AMPS-Na) : This important monomer is synthesized via the Ritter reaction. The process typically involves reacting acrylonitrile (B1666552) and isobutylene (B52900) with sulfuric acid or oleum. google.com The resulting sulfonic acid is then neutralized. This compound is used to create polyelectrolyte gels for various applications. rsc.orgsigmaaldrich.com

3-allyloxy-2-hydroxy-1-propanesulfonic acid sodium salt (HAPS) : This functional monomer is synthesized in a two-step process. First, allyl alcohol reacts with epichlorohydrin (B41342). The resulting intermediate, 1-chloro-3-allyloxy-2-propanol, is then sulfonated using sodium sulfite in the presence of a phase transfer catalyst to yield the final product. google.com

Sodium Polydithio-dipropyl Sulfonate : This derivative is prepared from 1,3-propane sultone and sodium thiosulfate, which react to form a "Bunte salt" intermediate. This intermediate is then oxidized and polymerized under alkaline conditions to produce the final disulfide-linked sulfonate. google.com

1-Propanesulfonic acid, 2-hydroxy-, 3-(C12-15 alkyloxy) derivs., sodium salts : These surfactant molecules are synthesized from C12-15 alcohols, which are first reacted to form an epoxide, followed by a ring-opening reaction with a sulfite source to introduce the hydrophilic sulfonate group. ontosight.ai

Synthesis of 2-Acrylamido-2-methyl-1-propanesulfonic Acid Sodium Salt (AMPS Na) and its Analogues

2-Acrylamido-2-methyl-1-propanesulfonic acid (AMPS) is a reactive, hydrophilic, sulfonic acid acrylic monomer. wikipedia.org Its sodium salt, AMPS Na, is widely used in the synthesis of various polymers. atamanchemicals.comsigmaaldrich.com The production of AMPS is typically achieved through the Ritter reaction, which involves the reaction of acrylonitrile and isobutylene in the presence of sulfuric acid and water. wikipedia.org Recent advancements in the synthesis of AMPS have focused on improving purity and yield through both batch and continuous processes. wikipedia.orgpatsnap.com

The sodium salt (AMPS Na) is typically prepared by reacting the AMPS acid with a caustic soda solution. atamanchemicals.com This results in a product that is often supplied as a 50 wt. % solution in water for ease of handling. atamanchemicals.comsigmaaldrich.com

Table 1: Process Parameters for Continuous Synthesis of AMPS

| Parameter | Value | Source |

| Reactants | Acrylonitrile, Fuming Sulfuric Acid, Isobutene | patsnap.com |

| Initial Mixing Temperature | 10-12 °C | patsnap.com |

| Reaction Temperature with Isobutene | 20-45 °C | patsnap.com |

| Process Type | Continuous | patsnap.com |

| Post-reaction Steps | Slaking, Centrifuging, Drying | patsnap.com |

Synthetic Routes to 2,3-Dimercapto-1-propanesulfonic Acid Sodium Salt (Na-DMPS)

2,3-Dimercapto-1-propanesulfonic acid (DMPS) and its sodium salt, Na-DMPS, are chelating agents. researchgate.netwikipedia.org The synthesis of Na-DMPS has been a subject of study since its first report in 1956. wikipedia.org A common synthetic pathway starts with allyl bromide. researchgate.netgoogle.com

In one established method, allyl bromide is reacted with sodium sulfite in an aqueous solution. researchgate.netgoogle.com This is followed by bromination of the resulting sodium-2-propene-1-sulfonate. google.com The excess bromine is then removed, and the pH is adjusted before reacting the brominated intermediate with sodium hydrogen sulfide (B99878) in an alkaline medium to yield Na-DMPS. google.com The product can be precipitated as a lead salt and then treated with hydrogen sulfide in methanol (B129727) to remove the lead and isolate the final product. google.com

An improved and industrially scalable process also begins with the reaction of allyl bromide and sodium sulfite. researchgate.net The subsequent steps involve bromination under aqueous conditions, followed by reaction with sodium sulfide in an acidic medium to form the dithiol of the corresponding sulfonic acid sodium salt. researchgate.net The product is recovered from the aqueous solution by complexation with a metal salt like lead acetate, followed by treatment with an acid or hydrogen sulfide to precipitate the metal and recover the Na-DMPS. researchgate.net

Table 2: Key Steps in the Synthesis of Na-DMPS

| Step | Description | Source |

| 1 | Reaction of allyl bromide with sodium sulfite in water. | researchgate.netgoogle.com |

| 2 | Bromination of the resulting intermediate. | researchgate.netgoogle.com |

| 3 | Reaction with a sulfur source (e.g., sodium sulfide or sodium hydrogen sulfide). | researchgate.netgoogle.com |

| 4 | Purification, often involving precipitation as a metal salt and subsequent recovery. | researchgate.netgoogle.com |

Preparation of Functionalized Propanesulfonic Acid Sodium Salts

The versatility of the propanesulfonic acid sodium salt structure allows for the synthesis of various functionalized derivatives, such as 2-hydroxyl-3-sulfonic acid sodium salt-propyl lacrylate and 3-allyloxy-2-hydroxy-1-propanesulfonic acid sodium salt.

2-hydroxyl-3-sulfonic acid sodium salt-propyl lacrylate is synthesized from epichlorohydrin in a three-step process: sulfonation, ring-closing, and esterification. scientific.netgychbjb.com The structure of the intermediate, sodium oxiranemethane sulfonate, and the final product are confirmed using techniques like FTIR and melting point analysis. scientific.netgychbjb.com The synthesis of lauric acid-2-hydroxy-3-propane sulfonic acid sodium salt follows a similar multi-step process starting with sodium bisulfite, epichlorohydrin, sodium phosphate, and lauric acid, achieving a yield of 85.2%. asianpubs.org

3-allyloxy-2-hydroxy-1-propanesulfonic acid sodium salt (HAPS) can be synthesized through different routes. One method involves the reaction of allyl alcohol with a bisulfite in the presence of oxygen. google.com Another approach starts with the reaction of allyl glycidyl (B131873) ether with sodium sulfite. google.com A patented method describes the synthesis of an intermediate, 1-chloro-2-hydroxy-3-allyloxy propane, from allyl alcohol and epichlorohydrin, which is then sulfonated using sodium sulfite in the presence of a phase transfer catalyst to produce HAPS with high yields. google.com

Table 3: Synthesis of Functionalized Propanesulfonic Acid Sodium Salts

| Compound | Starting Materials | Key Reaction Steps | Source |

| 2-hydroxyl-3-sulfonic acid sodium salt-propyl lacrylate | Epichlorohydrin, Sodium Sulfite, Acrylic Acid | Sulfonation, Ring-closing, Esterification | scientific.netgychbjb.com |

| Lauric acid-2-hydroxy-3-propane sulfonic acid sodium salt | Epichlorohydrin, Sodium Bisulfite, Lauric Acid | Sulfonation, Ring-closing, Esterification | asianpubs.org |

| 3-allyloxy-2-hydroxy-1-propanesulfonic acid sodium salt (HAPS) | Allyl Glycidyl Ether, Sodium Sulfite | Sulfonation | google.com |

| 3-allyloxy-2-hydroxy-1-propanesulfonic acid sodium salt (HAPS) | Allyl Alcohol, Epichlorohydrin, Sodium Sulfite | Synthesis of intermediate, Sulfonation | google.com |

Polymerization and Copolymerization Techniques Involving this compound Monomers

Monomers of this compound, particularly AMPS Na, are valuable for creating polymers and copolymers with specific properties. These polymerization reactions are often conducted in aqueous solutions.

Free-radical crosslinking copolymerization is a common technique. For instance, hydrogels based on acrylamide (B121943) (AAm) and AMPS have been synthesized using potassium persulfate as an initiator and N,N'-methylenebis(acrylamide) as a crosslinker. itu.edu.trresearchgate.net The composition of the resulting copolymer is found to be consistent with the monomer feed composition, suggesting a random distribution of monomer units. itu.edu.trresearchgate.net

Atom transfer radical polymerization (ATRP) has also been employed for the controlled polymerization of AMPS. mdpi.com A cyclometalated ruthenium(II) complex has been successfully used as a catalyst for the quasiliving radical polymerization of AMPS without the need to protect the strong acid groups. mdpi.com This method allows for the synthesis of well-defined homopolymers and block copolymers with monomers like methyl methacrylate (B99206) (MMA) and 2-hydroxyethyl methacrylate (HEMA). mdpi.comrepositorioinstitucional.mx

Aqueous Cu(0)-mediated living radical polymerization has been expanded to include the polymerization of AMPS Na. rsc.org This technique allows for the preparation of poly(2-acrylamido-2-methylpropane sulfonic acid) sodium salt (P(NaAMPS)) and facilitates the synthesis of block copolymers. rsc.org

The copolymerization of AMPS Na with other monomers, such as sodium acrylate (B77674), has been studied in various solvent systems, including concentrated aqueous solutions and water-dimethyl sulfoxide (B87167) mixtures, to understand the kinetic features of the reaction. researchgate.net

Table 4: Polymerization Techniques for this compound Monomers

| Polymerization Technique | Monomers | Key Features | Source |

| Free-Radical Crosslinking Copolymerization | Acrylamide, AMPS | Random copolymer composition, forms hydrogels. | itu.edu.trresearchgate.net |

| Atom Transfer Radical Polymerization (ATRP) | AMPS, Methyl Methacrylate, 2-Hydroxyethyl Methacrylate | Quasiliving polymerization, synthesizes block copolymers. | mdpi.comrepositorioinstitucional.mx |

| Aqueous Cu(0)-mediated Living Radical Polymerization | AMPS Na | Controlled polymerization, enables chain extension and block copolymer synthesis. | rsc.org |

| Homogeneous Radical Copolymerization | AMPS Na, Sodium Acrylate | Investigates kinetic relationships in different solvent systems. | researchgate.net |

Advanced Chemical Reactivity and Mechanistic Studies of 2 Propanesulfonic Acid Sodium Salt

Exploration of Reaction Mechanisms in Derivatization

The derivatization of 2-propanesulfonic acid sodium salt is rooted in fundamental reaction mechanisms, including radical polymerization and the distinct electronic interactions of its sulfonate group.

Radical Polymerization Mechanisms and Sulfonate Monomers

Radical polymerization is a fundamental process for creating a wide array of polymers, proceeding through initiation, propagation, and termination steps involving free-radical species. youtube.comnih.gov This method is particularly relevant for vinyl monomers, where a free radical adds across the double bond, initiating a chain reaction. youtube.comyoutube.com The structure of the resulting polymer is directly related to the monomer, with substituents on the alkene appearing on every other carbon in the polymer backbone. youtube.com

While this compound itself is not a typical monomer, its structural analogues containing a polymerizable group, such as 2-acrylamido-2-methylpropane sulfonic acid sodium salt (NaAMPS), are extensively studied. rsc.orgresearchgate.netvinatiorganics.com The polymerization of these sulfonate-containing monomers is of significant industrial importance. nih.govvinatiorganics.com The kinetics of the radical polymerization of AMPS in aqueous solutions have been thoroughly investigated. For instance, at 40°C and an initial AMPS concentration of 2.79 mol·L⁻¹, the propagation rate coefficient (k_p) was determined to be 1 x 10⁵ L·mol⁻¹·s⁻¹, with an average termination rate coefficient (⟨k_t⟩) of 2 x 10⁷ L·mol⁻¹·s⁻¹. acs.org These kinetic parameters are crucial for controlling the polymerization process and the properties of the resulting polysulfonates.

Controlled radical polymerization techniques, such as Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization, have been successfully applied to sulfonate monomers like NaAMPS. researchgate.netethz.ch RAFT allows for the synthesis of well-defined homopolymers and block copolymers with controlled molecular weights and narrow molar mass distributions. researchgate.netethz.ch For example, aqueous Cu(0)-mediated living radical polymerization has been effectively used to produce poly(2-acrylamido-2-methylpropane sulfonic acid) sodium salt (P(NaAMPS)), demonstrating the versatility of controlled methods for these monomers. rsc.org

| Initial AMPS Concentration (mol·L⁻¹) | Propagation Rate Coefficient (k_p) (L·mol⁻¹·s⁻¹) | Average Termination Rate Coefficient (⟨k_t⟩) (L·mol⁻¹·s⁻¹) | ⟨k_t⟩/k_p Ratio |

|---|---|---|---|

| 2.79 | 1 x 10⁵ | 2 x 10⁷ | ~200 |

| 1.04 | Significantly higher than at 2.79 mol·L⁻¹ | Significantly higher than at 2.79 mol·L⁻¹ | Not specified |

Nucleophilic and Electrophilic Interactions of the Sulfonate Group

The sulfonate group (R-SO₃⁻) is the conjugate base of a strong sulfonic acid, which makes it a very stable anion and, consequently, a good leaving group in nucleophilic substitution reactions. youtube.comyoutube.com This stability arises from the delocalization of the negative charge across the three oxygen atoms through resonance. youtube.comperiodicchemistry.com Because of this stability, the sulfonate anion itself is a very weak nucleophile.

However, the broader chemistry of organosulfur compounds provides context for potential interactions. While the sulfonate group is generally inert to nucleophilic attack, related functional groups like sulfonate esters (R-SO₂-OR') are potent electrophiles. youtube.comnih.gov The sulfur atom in a sulfonate ester is electron-deficient and readily attacked by nucleophiles, with the sulfonate anion acting as the leaving group. This reactivity is foundational in organic synthesis, where alcohols are often converted to sulfonate esters (like tosylates or mesylates) to transform a poor leaving group (hydroxyl) into an excellent one. youtube.comperiodicchemistry.com

Conversely, while less common, nucleophilic sulfonation can occur where a sulfinate ion (R-SO₂⁻) acts as a nucleophile, attacking an electrophile like an alkyl halide. numberanalytics.com Furthermore, the sulfonyl group (in sulfones) can act as an intramolecular nucleophile under specific conditions, participating in reactions by stabilizing nearby carbocation intermediates.

Structural Modification and Functionalization Strategies

The core structure of this compound can be modified to create new molecules with tailored properties, including complex conjugates and chiral derivatives for specialized applications.

Design and Synthesis of Novel this compound Conjugates

The synthesis of derivatives based on the propanesulfonic acid backbone demonstrates strategies for creating complex conjugates. For example, lauric acid-2-hydroxy-3-propane sulfonic acid sodium salt has been synthesized in a multi-step process starting from epichlorohydrin (B41342) and sodium bisulfite, followed by reaction with lauric acid, achieving yields of 85.2%. researchgate.net Similarly, a method for synthesizing 3-allyloxy-2-hydroxy-1-propanesulfonic acid sodium salt involves the reaction of allyl alcohol with epichlorohydrin, followed by a catalyzed sulfonation reaction. google.com

More advanced techniques like cross-coupling reactions offer a versatile platform for synthesizing a wide range of sulfonic acid salts. researchgate.netresearchgate.net For instance, a Negishi cross-coupling reaction of vinyl sulfonates has been developed to produce various sulfonic acid salts under mild conditions. researchgate.net This approach allows for the combination of different organic fragments, highlighting a powerful strategy for designing novel conjugates based on the sulfonic acid motif. Photoredox/nickel dual catalysis has also emerged as an efficient method for coupling sodium sulfinates with aryl, heteroaryl, and vinyl halides to form sulfones, further expanding the toolkit for creating complex sulfonated molecules. nih.gov

| Derivative/Target | Key Reagents | Methodology | Reference |

|---|---|---|---|

| Lauric acid-2-hydroxy-3-propane sulfonic acid sodium salt | Epichlorohydrin, Sodium bisulfite, Lauric acid | Multi-step synthesis via oxirane intermediate | researchgate.net |

| 3-allyloxy-2-hydroxy-1-propanesulfonic acid sodium salt | Allyl alcohol, Epichlorohydrin, Sodium sulfite (B76179) | Phase-transfer catalyzed sulfonation | google.com |

| Various sulfonic acid salts | Vinyl sulfonates, Organozinc reagents | Negishi cross-coupling | researchgate.net |

| Aromatic sulfones | Sodium sulfinates, Aryl/vinyl halides | Photoredox/Nickel dual catalysis | nih.gov |

Investigation of Chiral Derivatization for Asymmetric Synthesis

Chiral sulfonic acids are valuable compounds in pharmaceuticals and as organocatalysts. researchgate.netchemistryviews.orgtcichemicals.com While 2-propanesulfonic acid is achiral, strategies exist to introduce chirality into sulfonic acid derivatives, which could be conceptually applied. A prominent example is the iridium-catalyzed asymmetric allylic sulfonation. thieme-connect.comnih.govdntb.gov.ua In this reaction, sodium sulfite (Na₂SO₃) is reacted with allylic carbonates in the presence of a chiral iridium catalyst to produce chiral allylic sulfonic acids with high yields (up to 97%) and excellent enantioselectivity (up to 98% ee). thieme-connect.comnih.gov This demonstrates a powerful method for the enantioselective formation of a C-S bond to create a chiral sulfonate.

Other approaches include the organocatalytic enantioselective addition of sodium bisulfite to β-substituted nitroalkenes, using a chiral bifunctional thiourea (B124793) catalyst to yield chiral β-nitrosulfonic acids with up to 99% yield and 96% enantiomeric excess. chemistryviews.org The development of axially chiral sulfonic acids, which can be resolved via diastereomeric salt formation, further broadens the scope of chiral sulfonate chemistry. nih.gov These methods underscore the potential for creating chiral analogues of simple alkyl sulfonates for applications in asymmetric synthesis and catalysis. researchgate.net

Role of this compound in Reaction Catalysis and Mediation

While not a catalyst in the traditional sense, this compound and its close analogues serve crucial roles in mediating chemical processes and analyses. A primary application is its use as an ion-pairing reagent in High-Performance Liquid Chromatography (HPLC). ottokemi.com In this role, it is added to the mobile phase to form neutral ion pairs with oppositely charged analyte molecules. This "masking" of the charge allows for the separation of charged and non-charged molecules on a reverse-phase column, a task that would otherwise be difficult. ottokemi.com

In a different mediating role, a related compound, 3-(trimethylsilyl)-1-propanesulfonic acid sodium salt, is used as a water-soluble internal standard for quantitative Nuclear Magnetic Resonance (NMR) spectroscopy. Its defined chemical shift and known concentration allow for the precise measurement of the concentrations of other species in an aqueous reaction mixture over time, thereby mediating the study of reaction kinetics.

Table of Compounds

| Compound Name | Synonym(s) | Molecular Formula |

|---|---|---|

| This compound | Sodium 2-propanesulfonate | C₃H₇NaO₃S nist.gov |

| 2-Acrylamido-2-methyl-1-propanesulfonic acid | AMPS | C₇H₁₃NO₄S vinatiorganics.com |

| 2-Acrylamido-2-methyl-1-propanesulfonic acid sodium salt | NaAMPS | C₇H₁₂NNaO₄S |

| Lauric acid-2-hydroxy-3-propane sulfonic acid sodium salt | - | C₁₅H₂₉NaO₆S |

| 3-allyloxy-2-hydroxy-1-propanesulfonic acid sodium salt | HAPS | C₆H₁₁NaO₅S |

| 3-(Trimethylsilyl)-1-propanesulfonic acid sodium salt | DSS | C₆H₁₅NaO₃SSi |

| Epichlorohydrin | - | C₃H₅ClO |

| Sodium sulfite | - | Na₂SO₃ |

| Sodium bisulfite | Sodium hydrogen sulfite | NaHSO₃ |

| p-Toluenesulfonyl chloride | Tosyl chloride | C₇H₇ClO₂S |

| Methanesulfonyl chloride | Mesyl chloride | CH₃ClO₂S |

Applications of 2 Propanesulfonic Acid Sodium Salt in Analytical Chemistry Research

Utilization as an Ion-Pair Reagent in Chromatography

Ion-pair chromatography (IPC) is a technique used in reverse-phase high-performance liquid chromatography (HPLC) to separate charged molecules. shimadzu.com In this method, an ion-pair reagent is added to the mobile phase to form a neutral, hydrophobic ion pair with an analyte of the opposite charge. This newly formed complex can be retained by the non-polar stationary phase (such as C18), allowing for the separation of ionic compounds that would otherwise elute with little or no retention. shimadzu.comnih.gov 2-Propanesulfonic acid sodium salt serves as an anionic ion-pair reagent, making it suitable for the analysis of cationic (positively charged) substances. shimadzu.com

Table 1: Properties of this compound

| Property | Value |

|---|---|

| Chemical Formula | C₃H₇NaO₃S nist.gov |

| Molecular Weight | 146.14 g/mol nist.gov |

| Appearance | White crystalline powder exportersindia.com |

| Solubility | Highly soluble in water ontosight.ai |

| Primary Application | Ion-Pair Reagent for HPLC exportersindia.com |

The addition of this compound to the mobile phase in reversed-phase HPLC significantly enhances the retention and resolution of basic and cationic compounds. As a member of the alkyl sulfonate family, its primary mechanism of action is considered to be an ion-exchange process where the reagent's propyl group hydrophobically adsorbs to the stationary phase. shimadzu.com This creates a charged surface that can interact with and retain positively charged analytes via ionic interactions, thereby improving their separation from other components in a mixture.

The effectiveness of the separation can be controlled by varying the concentration of the ion-pair reagent in the mobile phase. shimadzu.com Research has shown its use in mobile phases for chromatographic separations, for instance, in a mixture of methanol (B129727) and water with acetic acid, although achieving optimal resolution and peak shape requires careful method development. dss.go.th The choice of an alkyl sulfonate like this compound is particularly useful for retaining and resolving basic compounds that may otherwise exhibit poor peak shape or insufficient retention on standard C18 columns. shimadzu.com

Table 2: Example HPLC Method Using an Alkyl Sulfonate Ion-Pair Reagent

| Parameter | Condition |

|---|---|

| Column | Reversed-Phase C18, (e.g., 250 x 4.6 mm, 5 µm) |

| Mobile Phase | Acetonitrile/Water with 5-10 mM Alkyl Sulfonate, pH adjusted |

| Analyte Type | Cationic compounds (e.g., basic drugs, amines) |

| Detection | UV or Mass Spectrometry (MS) |

| Principle | The sulfonate reagent pairs with cationic analytes, increasing retention on the C18 column. |

Ion chromatography (IC) is a broad term encompassing various techniques for separating ionic species. chromatographyonline.com While traditionally associated with ion-exchange columns, the principles of ion-pair chromatography are frequently applied within IC systems, especially for analyzing complex mixtures. This compound is employed as a mobile phase modifier in ion-pair chromatography to facilitate the analysis of complex samples containing cationic analytes that are not well-suited for direct analysis by other IC modes. chromatographyonline.com

By forming a neutral ion pair, the reagent allows for the use of versatile and widely available reversed-phase columns for the separation of ions. This is particularly valuable for analyzing mixtures containing multiple ionic or ionizable analytes that may lack a UV chromophore, as the separation can be coupled with a universal detector like a conductivity detector. chromatographyonline.com The analysis of surfactants and their diastereomeric forms, which often lack strong UV-absorbing properties, has been successfully demonstrated using ion-pair HPLC with indirect photometric detection, a technique that relies on forming ion-pair complexes with sulfonate surfactants. nih.govresearchgate.net

Reagent in Electrochemical Analysis and Sensing Technologies

In the realm of electrochemical analysis, while various sulfonated polymers and related compounds have been investigated for roles in fabricating sensors and modifying electrodes, the specific use of this compound as a primary reagent is not widely documented in prominent research. For example, derivatives like 2-acrylamido-2-methyl-1-propanesulfonic acid sodium salt have been used as monomers in the creation of hydrogels for applications in sensors. sigmaaldrich.com Furthermore, electrochemical sensors have been developed for the detection of sodium ions, but these typically rely on different mechanisms and materials, such as silver nanoparticle/graphene oxide nanocomposites or ion-selective electrodes based on materials like NASiCON. mdpi.comgoogle.com A thorough review of available literature does not indicate that this compound is a commonly utilized compound for developing new electrochemical sensing platforms or as a key reagent in electroanalytical methods.

Matrix Modification and Sample Preparation Techniques

The surfactant properties of this compound suggest a theoretical potential for its use in sample preparation, such as in the solubilization and extraction of biomolecules. ontosight.ai However, its application in this area is reported to be less common when compared to other surfactants that are specifically designed and optimized for biological research. ontosight.ai There is limited evidence in the scientific literature of its routine use as a matrix modifier to reduce interferences or as a key reagent in standardized sample preparation techniques like solid-phase extraction (SPE) for the analysis of complex samples. While its chemical properties could lend themselves to such applications, other reagents are more commonly selected and validated for these purposes in analytical chemistry.

Contributions of 2 Propanesulfonic Acid Sodium Salt to Materials Science and Polymer Research

Development of Advanced Polymeric Materials

The incorporation of 2-propanesulfonic acid sodium salt into polymer chains allows for the development of sophisticated materials with enhanced properties. Its high hydrophilicity and ionic nature are exploited to create materials with superior water absorption, stability, and responsiveness. atamanchemicals.com

Synthesis and Characterization of Hydrogels and Superabsorbent Polymers

Hydrogels and superabsorbent polymers (SAPs) are cross-linked polymeric networks capable of absorbing and retaining vast quantities of water or aqueous solutions. wikipedia.orgnih.gov The sodium salt of 2-acrylamido-2-methyl-1-propanesulfonic acid (Na-AMPS) is a key monomer in the synthesis of these materials due to its exceptional hydrophilicity and anionic character. atamanchemicals.comvinatiorganics.com

The synthesis of hydrogels incorporating Na-AMPS is often achieved through free-radical polymerization. tandfonline.comajrconline.org In this process, Na-AMPS is copolymerized with other monomers, such as acrylamide (B121943) (AAm), in the presence of a cross-linking agent like N,N'-methylenebisacrylamide (MBA) and an initiator like potassium persulfate (KPS). tandfonline.comajrconline.org The resulting polymer network possesses a three-dimensional structure capable of significant swelling. For instance, novel hydrogels designed from acrylamide and 3-Allyloxy-2-hydroxy-1-propanesulfonic acid sodium salt (AHPS) have been synthesized via a free-radical mechanism. tandfonline.com Characterization techniques such as Fourier Transform Infrared (FTIR) spectroscopy are used to confirm the incorporation of the sulfonic acid group into the polymer structure, while thermogravimetric analysis (TGA) assesses the thermal stability of the hydrogels. tandfonline.comresearchgate.net Scanning electron microscopy (SEM) is employed to study the porous morphology of the hydrogel, which is crucial for its high water retention capacity. tandfonline.comnih.gov

The inclusion of Na-AMPS significantly enhances the swelling capacity of hydrogels. Research has shown that increasing the molar ratio of monomers like AHPS (a derivative of this compound) can lead to a maximum swelling ratio of 4353.8%. tandfonline.com These superabsorbent polymers are not only capable of absorbing water but also of adsorbing substances like methylene (B1212753) blue dye from aqueous solutions, with a reported maximum adsorption capacity of 703.2 mg/g. tandfonline.com The performance of these hydrogels is often evaluated based on their swelling behavior in different conditions, including varying pH, temperature, and salt concentrations. ajrconline.orgresearchgate.net

| Hydrogel Composition | Key Property | Reported Value | Reference |

|---|---|---|---|

| Acrylamide / 3-Allyloxy-2-hydroxy-1-propanesulfonic acid sodium salt (AHPS) | Maximum Swelling Ratio | 4353.8% | tandfonline.com |

| Acrylamide / AHPS | Maximum Adsorption Capacity (Methylene Blue) | 703.2 mg/g | tandfonline.com |

| Gelatin / Na-AMPS / Acrylamide | Water Transport Mechanism | Non-Fickian diffusion | ajrconline.org |

| Starch-grafted polyacrylate | Water Absorption | ~100 g/g | polympart.com |

| Cross-linked polyacrylates | Water Absorption | >400 g/g | polympart.com |

Fabrication of Nanocomposites and Hybrid Materials

The sodium salt of 2-acrylamido-2-methyl-1-propanesulfonic acid is instrumental in the fabrication of advanced nanocomposites and hybrid materials. Its ability to polymerize and form stable matrices allows for the effective dispersion of nanoparticles, leading to materials with enhanced properties. researchgate.net These nanocomposites find applications in diverse fields, from water purification to protective coatings. sigmaaldrich.com

A notable application is the synthesis of hydrogel nanocomposites for the removal of dyes from wastewater. sigmaaldrich.com By polymerizing Na-AMPS in the presence of inorganic materials like clay, a nanocomposite with a high potential for dye adsorption can be created. atamanchemicals.comsigmaaldrich.com For example, waterborne bioactive materials have been prepared by dispersing sodium montmorillonite (B579905) (Na-MMT) clay nanolayers within a crosslinked poly(sodium 2-acrylamido-2-methyl-1-propanesulfonate) (PNa-AMPS) matrix. researchgate.net

The characterization of these nanocomposites involves techniques such as X-ray diffraction (XRD) and transmission electron microscopy (TEM) to confirm the exfoliation and dispersion of the clay layers within the polymer matrix. researchgate.net FTIR analysis is also used to verify the interactions between the polymer and the inorganic nanoparticles. researchgate.net Research has demonstrated that these PNa-AMPS/clay nanocomposites can act as effective corrosion inhibitors for steel in aggressive chloride-containing environments, with the inhibitor molecules blocking the steel surface via adsorption. researchgate.net

Engineering of Smart Materials and Responsive Polymer Systems

"Smart" materials are designed to respond to external stimuli, such as changes in temperature or pH. The incorporation of ionic monomers like the sodium salt of 2-acrylamido-2-methyl-1-propanesulfonic acid is a key strategy for engineering such responsive polymer systems. atamanchemicals.com The sulfonic acid group in the monomer provides a high degree of ionic character, making polymers containing it sensitive to their environment. atamanchemicals.com

Hydrogels synthesized with Na-AMPS can exhibit significant changes in their swelling behavior in response to pH and temperature shifts. researchgate.net For instance, copolymer hydrogels of N,N-dimethylacrylamide and 2-acrylamido-2-methyl-1-propanesulfonic acid have been shown to be responsive to salt concentration, temperature, and pH. researchgate.net This responsiveness stems from the ionization of the sulfonic acid groups, which alters the electrostatic interactions within the polymer network and the osmotic pressure between the gel and the surrounding solution. This ability to undergo ionization makes Na-AMPS a valuable component in the development of sensors and other smart devices. atamanchemicals.comsigmaaldrich.com

Functional Coatings and Surface Modification

The properties of this compound make it highly suitable for applications in functional coatings and surface modification. Its inclusion in polymer formulations can dramatically improve surface properties and adhesion.

Enhancing Surface Properties and Adhesion in Materials Science

Polymers containing 2-acrylamido-2-methyl-1-propanesulfonic acid sodium salt are used in coatings and adhesives to enhance their performance. atamanchemicals.comsigmaaldrich.com In paint and paper coatings, incorporating this monomer improves scrub resistance and the performance of dispersants. atamanchemicals.comvinatiorganics.com The hydrophilic and ionic nature of the sulfonate group helps in stabilizing emulsions and preventing the formation of grit. atamanchemicals.comvinatiorganics.com

In adhesive formulations, Na-AMPS contributes to improved thermal and mechanical properties. atamanchemicals.com It has been shown to increase the adhesive strength, particularly in pressure-sensitive formulations. atamanchemicals.comvinatiorganics.com

Role in Textile and Paper Industry Applications

In the textile industry, 2-acrylamido-2-methyl-1-propanesulfonic acid sodium salt is used to enhance the properties of synthetic fibers. atamanchemicals.com Its incorporation into acrylic fibers, for example, improves dye receptivity, allowing for more vibrant and durable colors. vinatiorganics.comgoogle.com It also imparts better moisture absorbency and static resistance to the fibers. atamanchemicals.com Furthermore, it is utilized as a textile sizing agent, thickener, and a binder in non-woven emulsions. vinatiorganics.comchemicalbook.com

In the paper industry, this compound is used in coatings to improve their performance. atamanchemicals.comvinatiorganics.com It acts as a dispersant and enhances the scrub resistance of the final product. atamanchemicals.comsigmaaldrich.com

Electronic and Sensing Applications

In the field of electronics, the monomer 2-acrylamido-2-methyl-1-propanesulfonic acid sodium salt (AMPS-Na) is particularly valuable. Its ability to be polymerized into highly hydrophilic and ionically conductive hydrogels makes it a key component in the fabrication of specialized sensors and electronic devices.

Integration into Schottky Diodes and Humidity Sensors

Polymers derived from AMPS-Na are noted by chemical suppliers for their application in the fabrication of Schottky diodes. researchgate.net However, the most detailed research is available for their role in humidity sensors. Hydrogels based on AMPS-Na are highly sensitive to changes in environmental humidity, making them excellent materials for optical humidity sensors.

One study detailed the creation of a fast-responding humidity sensor using an inverse opal hydrogel created by copolymerizing acrylamide and AMPS. researchgate.net The strong anionic nature and hydrophilicity of the AMPS component significantly enhanced the sensor's performance. As the relative humidity (RH) increased, the hydrogel swelled, causing a measurable shift in its optical reflection peak. The inclusion of AMPS was found to increase the sensor's sensitivity and response speed compared to hydrogels without it. researchgate.net The sensor demonstrated a remarkable color change from violet to green as humidity increased, with a response time of less than two seconds. researchgate.net

Table 1: Performance of AMPS-Based Hydrogel Humidity Sensor

| Property | Finding | Source |

|---|---|---|

| Sensing Mechanism | Swelling of an inverse opal hydrogel causes a red-shift in the Bragg diffraction peak. | researchgate.net |

| Optical Shift (20% to 90% RH) | The reflection peak shifted 88 nm (from 426 nm to 514 nm). | researchgate.net |

| Response Time | Less than 2 seconds for a significant RH change. | researchgate.net |

| Reproducibility | The sensor demonstrated high reproducibility and a long lifetime of over a year. | researchgate.net |

Components in Lithium-Ion Batteries and Energy Storage Devices

The development of safer and more efficient energy storage devices is a critical area of research. Gel polymer electrolytes (GPEs) are seen as a promising alternative to traditional liquid electrolytes in lithium-ion batteries, as they can mitigate risks like leakage and flammability. nih.gov The monomer AMPS-Na is a key ingredient in the synthesis of polymers for these GPEs. researchgate.net

Table 2: Illustrative Properties of PVA/Poly(AMPS) Blend Membranes for Electrochemical Applications

| PVA/PAMPS Ratio | Ion Exchange Capacity (IEC) (meq/g) | Methanol (B129727) Permeability (cm²/s) | Efficiency Factor (s·meq/cm³) |

|---|---|---|---|

| 1:0.25 | 1.15 | 7.9 x 10⁻⁸ | 1.9 x 10⁵ |

| 1:0.5 | 1.76 | 4.1 x 10⁻⁸ | 2.9 x 10⁵ |

| 1:0.75 | 2.13 | 3.5 x 10⁻⁸ | 3.5 x 10⁵ |

| 1:1 | 2.64 | 2.5 x 10⁻⁸ | 4.0 x 10⁵ |

Data derived from research on membranes for direct methanol fuel cells, demonstrating the impact of the AMPS component on properties relevant to energy storage devices. mdpi.com

Biomedical Material Research

In biomedical research, hydrogels synthesized from AMPS-Na are highly valued for their biocompatibility, high water content, and tunable physical properties. These characteristics make them suitable for a wide range of applications, from delivering drugs to building scaffolds for new tissues.

Drug Delivery System Components and Modulators

Hydrogels made from AMPS-Na are effective vehicles for controlled drug release. Their porous, water-swollen network can encapsulate therapeutic molecules and release them over time. A study on a novel hydrogel composed of gelatin, AMPS-Na, and acrylamide demonstrated its potential for sustained drug delivery. The hydrogel was loaded with the antibiotic tetracycline (B611298), and its release was studied. The equilibrium swelling ratio and the drug release kinetics were found to be dependent on the concentration of the crosslinking agent and the monomers, allowing the system to be tuned for specific release profiles. The study showed that approximately 80% of the loaded tetracycline was released over a 96-hour period, indicating the hydrogel's suitability for sustained-release applications. nih.gov Furthermore, the inherent conductivity and ion-exchange capabilities of AMPS-based hydrogels make them suitable for use in iontophoretic drug delivery electrodes, which use an electric field to enhance drug transport across the skin. radtech.org

Applications in Tissue Engineering Scaffolds and Biomaterial Coatings

Tissue engineering aims to repair or replace damaged tissues, often using a scaffold to support cell growth and organization. nih.govnih.gov Hydrogels made from AMPS-Na are excellent candidates for these scaffolds due to their structural resemblance to the natural extracellular matrix. nih.govnih.gov

Research has focused on creating rapidly forming hydrogels for in-situ applications, where a liquid polymer solution can be applied to a wound and then quickly solidified. rsc.org One approach involves synthesizing water-soluble macromers from AMPS-Na and other acid-functional monomers. rsc.org These macromers can be crosslinked using UV light in a matter of seconds to form a robust hydrogel film. rsc.org By altering the co-monomers, the mechanical properties of the hydrogel can be precisely controlled. For example, incorporating methacrylic acid (MAA) results in a stronger, less flexible hydrogel, while using 2-carboxyethyl acrylate (B77674) (CEA) produces a more elastic material. rsc.org This tunability allows for the creation of scaffolds tailored to the specific mechanical requirements of different tissue types. rsc.org

Table 3: Mechanical Properties of Na-AMPS Based Hydrogel Scaffolds

| Co-monomer in Macromer | Tensile Strength (kPa) | Elongation at Break (%) |

|---|---|---|

| 2-Carboxyethyl Acrylate (CEA) | 28 ± 1 | 205 ± 14 |

| Methacrylic Acid (MAA) | 102 ± 13 | 82 ± 7 |

| Balanced CEA and MAA | 73 ± 7 | 133 ± 10 |

Data adapted from research on Na-AMPS based macromers for in-situ hydrogel formation. rsc.org

Protein and Biomolecule Solubilization in Biochemical Assays

The simpler, non-polymerizable compound, This compound , finds its application in the fundamental laboratory practice of biochemical analysis. Due to the presence of the sulfonate group, this compound acts as a surfactant or detergent. This property is utilized in biochemical assays to solubilize proteins and other biomolecules, helping to extract them from their native environments, such as cell membranes, for purification and analysis. Its ability to interact with both polar (water) and non-polar substances facilitates the breakdown of complex biological structures into their constituent parts for further study.

Environmental Applications and Remediation Research Involving 2 Propanesulfonic Acid Sodium Salt

Adsorption Technologies for Pollutant Removal

Adsorption has been identified as an effective and economical method for removing various pollutants from aqueous solutions. Materials functionalized with sulfonic acid groups, including derivatives of 2-propanesulfonic acid sodium salt, have demonstrated significant potential in this field due to their specific interactions with certain classes of pollutants.

The textile, printing, and dyeing industries release significant quantities of dyes into wastewater, posing a considerable environmental threat. Many of these dyes are resistant to conventional wastewater treatment methods. researchgate.net Sulfonated materials have emerged as highly effective adsorbents for the removal of cationic (basic) dyes. The strong acidic nature of the sulfonic acid group (–SO₃H) means that, in an aqueous solution, it deprotonates to form a negatively charged sulfonate group (–SO₃⁻). This negative charge facilitates a strong electrostatic attraction with positively charged cationic dye molecules, leading to their efficient removal from water. nih.goveeer.org

Research has explored the use of various sulfonated substrates for dye adsorption:

Sulfonated Polymers: Polymers such as polystyrene and poly(arylene ether nitrile) have been sulfonated to create adsorbents with high selectivity for cationic dyes. nih.gov For instance, a sulfonated poly(arylene ether nitrile) (SPEN) crosslinked with aluminum ions (SPEN-Al-2) demonstrated a remarkable maximum adsorption capacity of 877.5 mg/g for methylene (B1212753) blue. nih.gov The adsorption process was found to be highly selective for cationic dyes like methylene blue, rhodamine B, and neutral red over anionic dyes. nih.gov Similarly, sulfonated polystyrene (PSS) has been shown to achieve over 98% removal of methylene blue within 15 minutes.

Sulfonated Activated Carbon: Activated carbon derived from agricultural waste like pomegranate peels and tea leaves has been modified with sulfonic acid groups to enhance its dye adsorption capabilities. researchgate.netmdpi.com While the surface area of the activated carbon sometimes decreases after sulfonation, the introduction of negatively charged sulfonate groups significantly boosts the adsorption capacity for cationic dyes like crystal violet and rhodamine B through enhanced electrostatic attraction. mdpi.com For example, sulfonic acid-modified activated carbon from matured tea leaves (MTLAC-SA) showed a maximum adsorption capacity of 757.6 mg/g for Rhodamine B, a substantial increase from the 398.4 mg/g capacity of the unmodified version. researchgate.net

Hydrogels: Hydrogels based on polymers containing 2-acrylamido-2-methyl-1-propanesulfonic acid (AMPS), a derivative of 2-propanesulfonic acid, have been synthesized for dye removal. researchgate.net These hydrogels exhibit high swelling capacity and the anionic sulfonate groups effectively bind with cationic dyes. The adsorption capacity of a poly(AMPS-Na⁺-co-VIm) hydrogel for Rhodamine B was recorded at 54.4 mg/g, which increased to 66.8 mg/g with the incorporation of silver nanoparticles.

The table below summarizes the adsorption capacities of various sulfonic acid-based adsorbents for different dyes.

| Adsorbent Material | Dye | Maximum Adsorption Capacity (mg/g) | Reference |

|---|---|---|---|

| Sulfonated Poly(arylene ether nitrile) (SPEN-Al-2) | Methylene Blue | 877.5 | nih.gov |

| Sulfonic Acid Modified Activated Carbon (MTLAC-SA) | Rhodamine B | 757.6 | researchgate.net |

| Sulfonated Pomegranate Peel Activated Carbon (S-PPAC) | Crystal Violet | 785.53 | mdpi.com |

| Sulfonated Cornstalk (SCS) | Methylene Blue | 504.3 | eeer.org |

| Poly(AMPS-Na⁺-co-VIm)-Ag Composite Hydrogel | Rhodamine B | 66.8 | |

| Crosslinked Aminomethane Sulfonic Acid Resin | Ramazol Black | 160 | researchgate.net |

Heavy metal contamination in water is a serious environmental issue due to the toxicity and non-biodegradability of these pollutants. Chelating polymers functionalized with groups capable of binding metal ions are a promising technology for remediation. The incorporation of sulfonic acid groups, or the use of monomers like 2-acrylamido-2-methyl-1-propanesulfonic acid (AMPS), into polymer structures can create powerful adsorbents for heavy metal ions. researchgate.net

The negatively charged sulfonate groups provide strong electrostatic attraction for positively charged metal cations (e.g., Pb²⁺, Cd²⁺, Cu²⁺). researchgate.net This makes sulfonic acid-functionalized materials highly effective for sequestering heavy metals from aqueous solutions.

Key research findings include:

Sulfonic Acid-Functionalized Silica (B1680970): Nonporous silica microspheres functionalized with sulfonic acid groups (SiO₂SO₃H) have demonstrated exceptionally high adsorption capacities for heavy metals. One study reported capacities of 635 mg/g for Pb²⁺, 499 mg/g for Cd²⁺, and 260 mg/g for Cu²⁺. researchgate.net The high density of sulfonic acid groups on the nonporous surface facilitates efficient mass transport and binding of the metal ions. researchgate.net

Sulfonated Covalent Organic Frameworks (COFs): A sulfonic acid-functionalized melamine-based COF (COF@SO₃H) has been shown to be a highly effective and reusable adsorbent for the simultaneous removal of multiple heavy metal ions, including Cd(II), Cu(II), Pb(II), Ni(II), and Zn(II). rsc.org The maximum adsorption capacities for these ions ranged from 59.52 to 70.42 mg/g. rsc.org

Hydrogels Containing AMPS: Hydrogels synthesized with 2-acrylamido-2-methyl-1-propanesulfonic acid (AMPS) and other polymers like carboxymethyl cellulose (B213188) (CMC) have been developed for heavy metal removal. researchgate.netacs.org The presence of both sulfonate and carboxyl groups provides ample sites for chelating metal ions. The chelating ability of these hydrogels increases with higher AMPS content and at higher pH values. researchgate.net For example, a CMC/AMPS hydrogel showed significant capability to recover Mn(II), Co(II), Cu(II), and Fe(III) ions. researchgate.net

Sulfonated Nanocellulose: Cellulose nanocrystals, when functionalized with sulfonate groups (SCNC), can act as adsorbents for metal cations. In one study, SCNC showed removal efficiencies of 35.2% for Hg²⁺ and 63.3% for Na⁺ after three hours of contact. mdpi.com

The table below presents data on the sequestration of heavy metals by various sulfonic acid-based materials.

| Adsorbent Material | Heavy Metal Ion | Maximum Adsorption Capacity (mg/g) | Reference |

|---|---|---|---|

| Sulfonic Acid Functionalized Silica (SiO₂SO₃H) | Pb²⁺ | 635 | researchgate.net |

| Sulfonic Acid Functionalized Silica (SiO₂SO₃H) | Cd²⁺ | 499 | researchgate.net |

| Sulfonic Acid Functionalized Silica (SiO₂SO₃H) | Cu²⁺ | 260 | researchgate.net |

| Sulfonic Acid-Functionalized COF (COF@SO₃H) | Pb(II) | ~70.4 | rsc.org |

| Sulfonic Acid-Functionalized COF (COF@SO₃H) | Cu(II) | ~65.2 | rsc.org |

Wastewater Treatment Processes and Contaminant Mitigation

Aromatic sulfonic acids and their salts are used in various industries, including pharmaceuticals and dyes, and can end up in wastewater streams. rsc.org These compounds are often classified as refractory organic pollutants because their structure, particularly the sulfonic acid group attached to an aromatic ring, makes them resistant to conventional biological degradation. rsc.org Their presence in wastewater is a concern due to their potential biological toxicity. rsc.org

Therefore, research has focused on developing effective methods for their removal. Advanced Oxidation Processes (AOPs), such as the electro-Fenton process, have shown promise in degrading persistent aromatic sulfonates like p-toluenesulfonic acid (PTSA). rsc.org These methods generate highly reactive hydroxyl radicals that can break down the stable aromatic structure. rsc.org Other approaches involve precipitation and flocculation. For example, a method using magnesium humate has been developed to remove sodium benzenesulphonate from chemical wastewater, achieving a removal efficiency of 99.3%. google.com

Conversely, the properties of sulfonic acid-based materials are harnessed for general contaminant mitigation. The use of sulfonated adsorbents for removing dyes and heavy metals, as detailed in section 6.1, is a key wastewater treatment strategy. mdpi.com These materials help to reduce the load of toxic and colored pollutants before the water is discharged or undergoes further treatment.

Studies on Biodegradability and Environmental Fate of Sulfonic Acid Salts

Studies on the biodegradability of sulfonic acid compounds have shown varied results depending on the molecular structure.

Aerobic Biodegradation: Many surfactants with hydrocarbon-derived hydrophobic groups, including some sulfonates, can be enzymatically oxidized and biodegraded under aerobic conditions. canada.ca The enzymatic attack typically begins on the hydrocarbon part of the molecule. canada.ca

Aromatic Sulfonates: Aromatic sulfonates are generally more resistant to biodegradation. rsc.orgnih.gov However, some bacteria have been identified that can degrade these compounds. For instance, studies on the sodium salt from the condensation product of naphthalene (B1677914) sulfonic acids and formaldehyde (B43269) identified several bacterial strains (e.g., Pseudomonas cepacia, Pseudomonas stutzeri) capable of efficiently biodegrading the dispersant. researchgate.net The process was observed to occur in two steps: first, the cleavage of methylene bridges, followed by the degradation of the aromatic nuclei. researchgate.net

Factors Affecting Biodegradation: The biodegradability of linear alkylbenzene sulfonates (LAS) in anaerobic conditions is influenced by factors such as the presence of a co-substrate, temperature, and pH. researchgate.net

While some sulfonic acid salts are biodegradable, their widespread use can lead to their accumulation in the environment, which necessitates the development of effective degradation and removal technologies. nih.gov

Computational and Theoretical Studies on 2 Propanesulfonic Acid Sodium Salt

Molecular Modeling and Simulation of Molecular Interactions

Molecular dynamics (MD) simulations are a cornerstone for studying the interactions of molecules like 2-propanesulfonic acid sodium salt in various environments. While specific MD studies on this compound are not abundant in publicly available literature, extensive research on analogous short-chain and long-chain alkyl sulfonates provides a strong basis for understanding its molecular interactions.

MD simulations of alkyl benzene (B151609) sulfonates at air/water interfaces have shown that both the sulfonate headgroup (-SO₃⁻) and the associated counterion (Na⁺) are well-hydrated. nih.gov Water molecules form stable hydrogen bonds with the oxygen atoms of the sulfonate group, and the sodium ions are typically located in close proximity to the negatively charged headgroup, screening its electrostatic repulsion. nih.gov This hydration is a key factor in the water solubility of this compound. ontosight.ai

Simulations of various sodium alkyl sulfate (B86663) and sulfonate surfactants in aqueous solutions reveal the critical role of the sodium ion in the behavior of the surfactant molecules. acs.org The interaction strength between the sodium ion and the oxygen atoms of the sulfonate headgroup can influence the aggregation behavior of the surfactant molecules. acs.orgnih.gov A strong interaction can lead to a more compact arrangement of the headgroups. acs.org In the context of this compound, the sodium ion would be expected to be closely associated with the sulfonate group, surrounded by a shell of water molecules.

The interactions are not limited to water and counterions. In environments containing other molecules or surfaces, such as in industrial formulations, the isopropyl group of this compound can engage in weaker van der Waals interactions. Molecular dynamics simulations have been used to study the adsorption of alkyl sulfonates on surfaces like alumina, revealing complex interaction mechanisms. acs.org

A study on the diffusion of salt ions in polyelectrolyte assemblies containing styrenesulfonate, a related anionic group, indicated that ion movement is a complex process involving hopping between charged sites and jumps through transient water pockets. nih.gov This suggests that the mobility of the sodium ion associated with 2-propanesulfonate in a condensed phase is a dynamic process influenced by the local structure and water arrangement.

Table 1: Key Molecular Interactions of Alkyl Sulfonates from Simulation Studies

| Interacting Species | Type of Interaction | Significance for this compound |

|---|---|---|

| Sulfonate Group and Water | Hydrogen Bonding | Dictates water solubility and hydration shell structure. nih.gov |

| Sulfonate Group and Sodium Ion | Electrostatic Attraction | Influences headgroup packing and counterion binding. acs.orgnih.gov |

| Isopropyl Group and Non-polar Species | Van der Waals Forces | Governs interactions with hydrophobic entities. |

This table is generated based on findings from analogous alkyl sulfonate systems.

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), provide fundamental insights into the electronic structure and inherent reactivity of molecules. For this compound, these calculations can elucidate the nature of bonding within the sulfonate group and predict sites of chemical reactivity.

Computational studies on the sulfonyl group (-SO₂(OH)) and its deprotonated form, the sulfonate group (-SO₃⁻), have challenged the traditional view of bonding that involves d-orbital participation from the sulfur atom. nih.govresearchgate.net Instead, these studies support a model of highly polarized S-O bonds, best described as S⁺-O⁻, augmented by hyperconjugation. nih.govresearchgate.net This means the sulfur atom bears a significant positive charge, and the oxygen atoms are electron-rich.

The electrostatic potential map of a molecule like 2-propanesulfonate would show a high density of negative charge localized on the oxygen atoms of the sulfonate group, making them susceptible to electrophilic attack. mdpi.com Conversely, the sulfur atom would be an electrophilic center. The sodium ion would be electrostatically attracted to the negatively charged oxygen atoms.

Fukui functions, which are derived from quantum chemical calculations, can be used to predict the most likely sites for nucleophilic and electrophilic attack. mdpi.com For a sulfonate, the oxygen atoms are predicted to be the primary sites for electrophilic attack. mdpi.com

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are also key descriptors of reactivity. The HOMO is typically associated with the ability to donate electrons, while the LUMO relates to the ability to accept electrons. In sulfonate-containing molecules, the HOMO is often localized on the sulfonate group, indicating its electron-donating potential. Quantum chemical calculations on related aliphatic amino acids have shown that the nature of the alkyl side chain can influence the HOMO-LUMO energy gap. nih.gov

Table 2: Predicted Electronic Properties of the Propanesulfonate Anion

| Property | Description | Implication for Reactivity |

|---|---|---|

| Charge Distribution | High negative charge on oxygen atoms, positive charge on sulfur. nih.govresearchgate.net | Oxygen atoms are sites for electrophilic attack; sulfur is an electrophilic center. mdpi.com |

| HOMO Localization | Primarily on the sulfonate group. | Indicates the sulfonate group is the primary site for electron donation. |

This table is based on theoretical predictions for the sulfonate functional group.

Predictive Modeling for Material Design and Application Optimization

Predictive modeling, often employing machine learning and quantitative structure-property relationship (QSPR) models, is a rapidly growing field in chemistry. For a compound like this compound, these models can be used to predict its physicochemical properties and performance in various applications, thereby guiding material design and optimizing formulations.

For this compound, the isopropyl group constitutes the hydrophobic part, and the sodium sulfonate group is the hydrophilic head. By building a database of similar short-chain sulfonates with known surfactant properties, a QSPR model could be trained to predict the CMC and surface tension of this compound and its derivatives. researchgate.net

Predictive models are also crucial in assessing the environmental fate and toxicological profile of chemicals. nih.gov By analyzing a range of alkyl sulfonates, models can be developed to predict properties like biodegradability and aquatic toxicity based on the alkyl chain length and branching. unlv.edu

In the context of material design, predictive models could be used to design novel surfactants based on the 2-propanesulfonate scaffold. By systematically varying the alkyl group and exploring the resulting changes in predicted properties, it would be possible to identify new structures with enhanced performance for specific applications, such as improved emulsification or dispersion.

Conformation Analysis and Conformational Dynamics

Conformational analysis involves the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. The conformational flexibility of this compound is primarily associated with the 2-propyl group.

The conformational analysis of propane (B168953), the parent alkane of the 2-propyl group, is well-understood. chemistrysteps.comyoutube.com Rotation around the C-C bonds in propane leads to different conformations, primarily the staggered and eclipsed forms. The staggered conformation is the most stable (lowest energy) because the hydrogen atoms on adjacent carbons are farthest apart, minimizing steric repulsion. chemistrysteps.com The eclipsed conformation, where these hydrogens are aligned, is the least stable (highest energy). chemistrysteps.com The energy barrier for rotation in propane is approximately 14 kJ/mol. youtube.com

For the 2-propyl group in this compound, the situation is analogous. Rotation around the C-S bond and the C-C bonds will lead to various staggered and eclipsed conformations. The presence of the bulky sulfonate group will introduce additional steric interactions that influence the relative energies of these conformations. The most stable conformers will be those that minimize the steric hindrance between the sulfonate group and the methyl groups of the isopropyl moiety.

Molecular dynamics simulations can provide a detailed picture of the conformational dynamics. These simulations would show the molecule rapidly interconverting between different staggered conformations at room temperature. The relative populations of these conformers would be determined by their respective energies, following a Boltzmann distribution. While the molecule is dynamic, it will spend most of its time in the lower-energy staggered conformations.

Table 3: Torsional and Steric Interactions in the Conformational Analysis of the 2-Propyl Group

| Interaction | Energy Cost (approx. kJ/mol) | Description |

|---|---|---|

| H-H Eclipsing | 4 | Torsional strain from eclipsing hydrogen atoms on adjacent carbons. youtube.com |

| H-CH₃ Eclipsing | 6 | Steric and torsional strain from an eclipsing hydrogen and a methyl group. youtube.com |

| CH₃-SO₃⁻ Gauche | Variable | Steric repulsion between a methyl group and the sulfonate group when they are in a gauche position (dihedral angle of ~60°). |

This table is an adaptation based on the conformational analysis of propane and general principles of steric interactions.

Future Research Directions and Emerging Areas

Novel Synthesis Routes and Sustainable Production

The industrial viability and environmental footprint of chemical compounds are intrinsically linked to their production methods. Research into novel and sustainable synthesis routes for 2-propanesulfonic acid sodium salt is a key priority, moving beyond traditional sulfonation approaches.